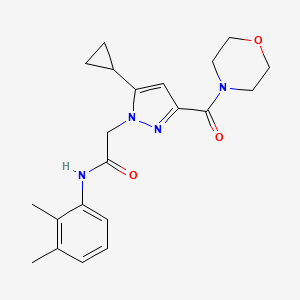

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

Descripción

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a morpholine-4-carbonyl moiety at position 3. The acetamide side chain is linked to a 2,3-dimethylphenyl group, which is a common pharmacophore in agrochemicals and pharmaceuticals. While direct crystallographic data for this compound are unavailable, analogous structures (e.g., ) suggest that hydrogen bonding via the acetamide carbonyl and pyrazole nitrogen may influence its stability and intermolecular interactions . Synthesis likely involves cyclization or coupling reactions similar to those described for pyrazole-acetamide derivatives (e.g., Suzuki coupling in ) .

Propiedades

IUPAC Name |

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-14-4-3-5-17(15(14)2)22-20(26)13-25-19(16-6-7-16)12-18(23-25)21(27)24-8-10-28-11-9-24/h3-5,12,16H,6-11,13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMDZUBUOWCRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is a novel organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula for this compound is , with a molecular weight of approximately 398.463 g/mol. The structure includes a pyrazole ring , a cyclopropyl group , and a morpholine moiety , which are known to enhance biological interactions.

| Component | Description |

|---|---|

| Molecular Formula | C21H26N4O4 |

| Molecular Weight | 398.463 g/mol |

| Key Functional Groups | Pyrazole, Morpholine, Cyclopropyl |

Biological Activity

Research indicates that compounds with similar structural characteristics may exhibit significant biological activities, particularly in the fields of oncology and enzyme inhibition.

1. Antitumor Activity

Recent studies have highlighted the potential of morpholine-based compounds in cancer therapy. For instance, derivatives similar to the target compound have shown promising results in inhibiting ovarian cancer cell lines through mechanisms involving the inhibition of hypoxia-inducible factor-1 (HIF-1) and carbonic anhydrase .

In a study involving morpholine-acetamide derivatives, compounds demonstrated IC50 values against ovarian cancer cell lines ranging from 8.12 to 11.13 μM, indicating their potency compared to standard treatments like cisplatin .

2. Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrase has been documented, with certain derivatives exhibiting IC50 values comparable to established inhibitors such as acetazolamide. This suggests that the compound could play a role in conditions where carbonic anhydrase activity is implicated, such as glaucoma and certain cancers .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The morpholine moiety facilitates binding to target enzymes like carbonic anhydrase.

- Cell Proliferation Inhibition : The pyrazole ring contributes to the interference with cellular signaling pathways involved in tumor growth.

- HIF-1α Modulation : The compound's interaction with HIF-1α suggests potential applications in hypoxic tumor environments.

Case Studies

Several case studies have been conducted on structurally related compounds:

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table highlights key structural features, molecular weights, and applications of the target compound and its analogs:

Key Structural and Functional Differences

Pyrazole Substituents :

- The target compound’s 5-cyclopropyl and 3-morpholine-4-carbonyl groups distinguish it from analogs like alachlor (chloro, methoxymethyl) and Compound 191 (trifluoromethyl). Cyclopropyl groups enhance metabolic stability, while morpholine improves solubility, favoring pharmaceutical applications over herbicidal uses .

Aryl Groups :

- The 2,3-dimethylphenyl group in the target contrasts with the 2,6-diethylphenyl in alachlor or 2,4-dimethylphenyl in mefluidide. Substitution patterns influence steric effects and target binding; for example, 2,6-diethylphenyl in alachlor optimizes herbicidal activity .

Biological Activity: Herbicidal compounds (alachlor, mefluidide) typically feature electron-withdrawing groups (e.g., chloro, sulfonamido), whereas pharmaceutical candidates (Compound 191, target compound) incorporate hydrogen-bond donors/acceptors (morpholine, trifluoromethyl) for target specificity .

Research Findings and Trends

- Solubility and Bioavailability: The morpholine group in the target compound may enhance aqueous solubility compared to diethylamino () or trifluoromethyl () analogs, critical for oral drug delivery .

- Metabolic Stability : Cyclopropyl substituents resist oxidative metabolism, extending half-life relative to alachlor’s chloro group, which is prone to dechlorination .

- Activity-Profile Trade-offs : While alachlor’s chloro and methoxymethyl groups confer herbicidal activity, the target’s polar morpholine moiety may shift activity toward kinase inhibition or anti-inflammatory effects, as seen in pyrazole-based pharmaceuticals .

Q & A

Q. What are the optimal synthetic routes for this compound, and how is structural confirmation achieved?

The compound can be synthesized via nucleophilic substitution reactions using intermediates like 5-cyclopropylpyrazole and morpholine-4-carbonyl chloride. A common procedure involves coupling the pyrazole core with the acetamide moiety in the presence of a base (e.g., K₂CO₃) and a polar solvent like DMF, followed by purification via column chromatography . Structural confirmation relies on ¹H NMR (to verify proton environments), IR spectroscopy (to identify carbonyl and amide groups), and LC-MS (for molecular weight validation) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : Resolves proton environments, such as the cyclopropyl group (δ ~0.5–1.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm).

- IR Spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

Q. How is the biological activity of this compound initially screened?

Initial screens use in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines. Dose-response curves (IC₅₀ values) are generated to assess potency. For example, pyrazole derivatives with morpholine substituents have shown IC₅₀ values in the micromolar range against breast and colon cancer cell lines .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and binding modes?

- PASS Program : Predicts potential biological targets (e.g., kinase inhibition or apoptosis induction) based on structural descriptors.

- Molecular Docking : Simulates interactions with target proteins (e.g., COX-2 or EGFR) by aligning the morpholine and pyrazole moieties in active sites. Docking scores (e.g., binding energy ≤ -8 kcal/mol) prioritize candidates for experimental validation .

Q. What experimental designs address contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line passage number, serum concentration).

- Assay Harmonization : Use identical protocols for cell viability (e.g., incubation time, reagent batches) to minimize variability.

- Orthogonal Assays : Confirm results with alternative methods (e.g., flow cytometry for apoptosis vs. ATP-based luminescence) .

Q. What is the role of the morpholine and cyclopropyl groups in modulating biological activity?

- Morpholine : Enhances solubility and bioavailability via hydrogen bonding. It may also interact with polar residues in enzyme active sites.

- Cyclopropyl : Introduces steric constraints to improve target selectivity. SAR studies show cyclopropyl-substituted pyrazoles exhibit 2–3× higher potency than methyl analogs .

Q. How can synthetic yield and purity be optimized for scale-up?

- Reaction Optimization : Use catalyst screening (e.g., Pd/C for cross-coupling) and solvent selection (DMF vs. THF) to improve yields.

- Purification Strategies : Combine column chromatography (silica gel, hexane/EtOAc gradients) with recrystallization (ethanol/water) to achieve >95% purity .

Q. What methodologies assess metabolic stability and pharmacokinetics in preclinical studies?

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and metabolic clearance.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction (% unbound).

- In Vivo PK Studies : Administer the compound orally/intravenously in rodent models and analyze plasma samples via LC-MS/MS for AUC and Cₘₐₓ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.